molecular formula C17H17ClO3 B6339561 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-94-6

2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No. B6339561
CAS RN: 1171923-94-6
M. Wt: 304.8 g/mol
InChI Key: RSAHBULAKLKDCK-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group . It also contains a methoxy group (-OCH3), a propyl group (a three-carbon chain), and a phenyl group (a benzene ring) with a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction, could be used to attach the phenyl group to the propyl group . The methoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoic acid moiety would likely contribute to the compound’s polarity, while the chlorine atom would add to its molecular weight .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the benzoic acid moiety could react with bases to form a salt, or with alcohols to form an ester . The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxyl group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and the presence of the chlorine atom could potentially make the compound toxic .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Additionally, new methods could be developed to synthesize the compound more efficiently or with fewer byproducts .

properties

IUPAC Name

2-[3-(2-chlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-21-15-11-5-9-13(16(15)17(19)20)8-4-7-12-6-2-3-10-14(12)18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAHBULAKLKDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

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